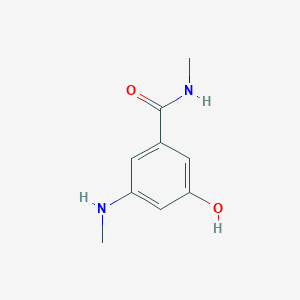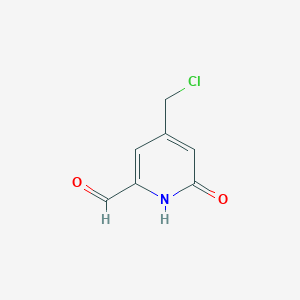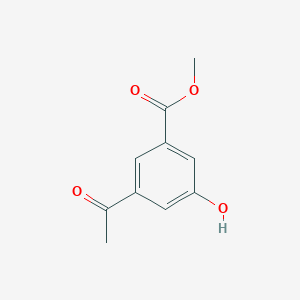
3-Hydroxy-N-methyl-5-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-methyl-5-(methylamino)benzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of hydroxy, methyl, and methylamino groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methyl-5-(methylamino)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be suitable for all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-methyl-5-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hydroxy-N-methyl-5-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic industries.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-methyl-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxybenzamide
- N-Methylbenzamide
- 5-Methylaminobenzamide
Comparison
3-Hydroxy-N-methyl-5-(methylamino)benzamide is unique due to the presence of both hydroxy and methylamino groups on the benzene ring This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-N-methyl-5-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-3-6(9(13)11-2)4-8(12)5-7/h3-5,10,12H,1-2H3,(H,11,13) |
Clé InChI |
IJFODTBDRSOVHT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















